molecular formula C14H22N2 B13032213 4-[2-(3,3-Dimethyl-pyrrolidin-1-yl)-ethyl]-phenylamine

4-[2-(3,3-Dimethyl-pyrrolidin-1-yl)-ethyl]-phenylamine

Cat. No.: B13032213
M. Wt: 218.34 g/mol
InChI Key: SSHSECGKQSYKQI-UHFFFAOYSA-N
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Description

4-[2-(3,3-Dimethyl-pyrrolidin-1-yl)-ethyl]-phenylamine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(3,3-Dimethyl-pyrrolidin-1-yl)-ethyl]-phenylamine typically involves the construction of the pyrrolidine ring from acyclic precursors or the functionalization of preformed pyrrolidine rings. One common method includes the reaction of 3,3-dimethylpyrrolidine with ethylbenzene derivatives under specific conditions .

Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts and controlled environments to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-[2-(3,3-Dimethyl-pyrrolidin-1-yl)-ethyl]-phenylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[2-(3,3-Dimethyl-pyrrolidin-1-yl)-ethyl]-phenylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(3,3-Dimethyl-pyrrolidin-1-yl)-ethyl]-phenylamine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s unique structure allows it to bind to various proteins and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Uniqueness: 4-[2-(3,3-Dimethyl-pyrrolidin-1-yl)-ethyl]-phenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

4-[2-(3,3-dimethylpyrrolidin-1-yl)ethyl]aniline

InChI

InChI=1S/C14H22N2/c1-14(2)8-10-16(11-14)9-7-12-3-5-13(15)6-4-12/h3-6H,7-11,15H2,1-2H3

InChI Key

SSHSECGKQSYKQI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1)CCC2=CC=C(C=C2)N)C

Origin of Product

United States

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